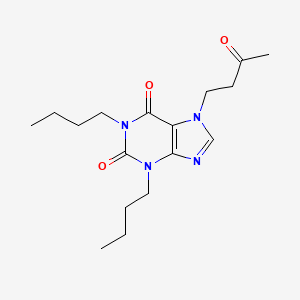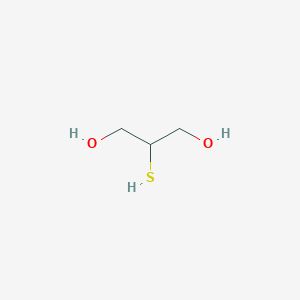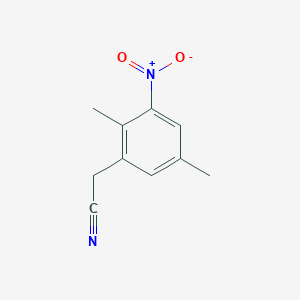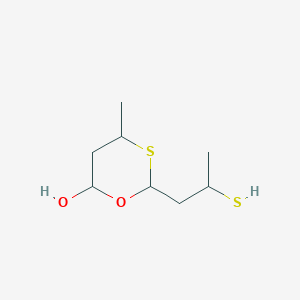
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dibutyl-7-(3-oxobutyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dibutyl-7-(3-oxobutyl)- is a complex organic compound belonging to the purine family This compound is characterized by its unique structure, which includes a purine ring system substituted with butyl and oxobutyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dibutyl-7-(3-oxobutyl)- typically involves multi-step organic reactions. One common method starts with the preparation of the purine core, followed by the introduction of butyl and oxobutyl groups through alkylation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with the desired specifications.
化学反応の分析
Types of Reactions
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dibutyl-7-(3-oxobutyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted purine derivatives.
科学的研究の応用
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dibutyl-7-(3-oxobutyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory, antiviral, and anticancer properties.
Industry: It is utilized in the development of new materials, pharmaceuticals, and agrochemicals.
作用機序
The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dibutyl-7-(3-oxobutyl)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Caffeine: 1H-Purine-2,6-dione, 3,7-dihydro-1,3,7-trimethyl-.
Theophylline: 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-.
Theobromine: 1H-Purine-2,6-dione, 3,7-dihydro-3,7-dimethyl-.
Uniqueness
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dibutyl-7-(3-oxobutyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike caffeine, theophylline, and theobromine, which are well-known for their stimulant effects, this compound may exhibit different pharmacological activities and applications.
特性
CAS番号 |
57076-63-8 |
|---|---|
分子式 |
C17H26N4O3 |
分子量 |
334.4 g/mol |
IUPAC名 |
1,3-dibutyl-7-(3-oxobutyl)purine-2,6-dione |
InChI |
InChI=1S/C17H26N4O3/c1-4-6-9-20-15-14(19(12-18-15)11-8-13(3)22)16(23)21(17(20)24)10-7-5-2/h12H,4-11H2,1-3H3 |
InChIキー |
KTXQLVQIEDPKAS-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C2=C(C(=O)N(C1=O)CCCC)N(C=N2)CCC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(2-Fluoroanilino)pyridin-3-yl]methanol](/img/structure/B14620269.png)

![3,3'-[(Pyridin-4-yl)methylene]bis(5-chloro-1H-indole)](/img/structure/B14620284.png)
![Pyrimido[1,2-a]indole, 6,7,8,9-tetrahydro-2,4-dimethyl-](/img/structure/B14620290.png)



![2-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylsulfanyl-1,2,4-triazine-3,5-dione](/img/structure/B14620302.png)
![1-{[2-(4-Chlorophenyl)-4-phenyl-1,3-dioxolan-2-yl]methyl}-1H-imidazole](/img/structure/B14620313.png)
![4-Piperidinol, 1,2,5-trimethyl-4-[(phenylthio)ethynyl]-](/img/structure/B14620315.png)
![2-{(E)-[(3-Aminophenyl)(anilino)methylidene]amino}benzoic acid](/img/structure/B14620316.png)

![[1-(Phenylsulfanyl)cyclopentyl]methanol](/img/structure/B14620324.png)

